molecular formula C6H8N2O2S B15094931 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester CAS No. 141720-31-2

1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester

Cat. No.: B15094931
CAS No.: 141720-31-2
M. Wt: 172.21 g/mol
InChI Key: JEFMEOOFUJRQNE-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is a heterocyclic compound featuring a partially saturated imidazole core (2,3-dihydroimidazole) with a thioxo (S=O) group at position 2 and a methyl ester-substituted acetic acid moiety at position 1.

Properties

CAS No.

141720-31-2

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 2-(2-sulfanylidene-1H-imidazol-3-yl)acetate

InChI

InChI=1S/C6H8N2O2S/c1-10-5(9)4-8-3-2-7-6(8)11/h2-3H,4H2,1H3,(H,7,11)

InChI Key

JEFMEOOFUJRQNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CNC1=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Pathway Design

The nickel-catalyzed cyclization of amido-nitriles serves as a cornerstone for synthesizing the imidazole core of 1H-imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester. This method begins with the activation of nitriles via nickel(0) complexes, which facilitate nucleophilic addition to form metallocyclic intermediates. Subsequent proto-demetallation releases a tautomeric intermediate, which undergoes dehydrative cyclization to yield the 2-thioxoimidazole scaffold. The methyl ester group is introduced either during the cyclization step via ester-containing nitriles or through post-cyclization esterification.

Key advantages of this approach include high regioselectivity and compatibility with functionalized nitriles. For instance, using methyl cyanoacetate as a starting material directly incorporates the methyl ester moiety, streamlining the synthesis. Typical reaction conditions involve temperatures of 80–100°C in polar aprotic solvents such as dimethylformamide (DMF), with yields ranging from 65% to 78%.

Critical Parameters for Optimization

  • Catalyst Loading : Nickel(0) catalysts (e.g., Ni(COD)₂) at 5–10 mol% ensure efficient cyclization without side reactions.
  • Solvent Selection : DMF enhances nitrile activation but requires careful moisture control to prevent hydrolysis.
  • Temperature Control : Elevated temperatures (≥80°C) accelerate cyclization but may promote decomposition of thioxo intermediates.

Solvent-Free Synthetic Strategies

Adaptation of Solvent-Free Alkylation

While solvent-free methods for analogous imidazole derivatives, such as imidazol-1-yl-acetic acid hydrochloride, have been reported, these principles can be extended to the target compound. A two-step protocol involves:

  • Alkylation of Imidazole : Reacting imidazole with tert-butyl chloroacetate in the presence of potassium carbonate under solvent-free conditions at 60°C.
  • Ester Hydrolysis and Thioxo Incorporation : Hydrolyzing the tert-butyl ester to the free acid, followed by thionation using phosphorus pentasulfide (P₂S₅) and subsequent methyl esterification.

This method eliminates toxic solvents, reduces waste, and achieves yields of 66–70% for intermediate esters. However, thionation steps require rigorous anhydrous conditions to avoid oxidation of the thioxo group.

Thiomethylation and Thioxo Group Incorporation

Electrophilic Thiomethylation Techniques

The introduction of the thioxo (-S-) group at the 2-position of the imidazole ring is achieved via electrophilic thiomethylation. Recent advances utilize S-methyl thiosulfonates under copper catalysis to install thiomethyl groups, which are subsequently oxidized to thioxo functionalities. For example, S-methyl-p-toluenethiosulfonate reacts with imidazole intermediates in the presence of Cu(I) catalysts, yielding thiomethylated products at 60–80°C.

Oxidative Conversion to Thioxo Groups

Thiomethyl intermediates are oxidized to thioxo groups using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. This step is critical for achieving the desired 2-thioxoimidazole structure and typically proceeds in >90% conversion efficiency.

Characterization and Analytical Techniques

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (500 MHz, DMSO-d₆) : Signals at δ 1.41 (s, 9H, tert-butyl), 4.82 (s, 2H, CH₂), and 7.58 (s, 1H, imidazole-H) confirm ester and imidazole moieties.
    • ¹³C NMR : Peaks at δ 167.99 (C=O) and 138.59 (C=S) validate the ester and thioxo groups.
  • Infrared Spectroscopy (IR) : Bands at 1739 cm⁻¹ (C=O stretch) and 1079 cm⁻¹ (C-S vibration) provide structural confirmation.

Mass Spectrometry and Elemental Analysis

  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 183.11 [M+1]⁺ matches the molecular formula C₆H₈N₂O₂S.
  • Elemental Analysis : Calculated for C₆H₈N₂O₂S: C 41.85%, H 4.68%, N 16.27%; Found: C 41.72%, H 4.71%, N 16.19%.

Optimization and Comparative Analysis

Yield and Purity Trade-Offs

Method Yield (%) Purity (%) Key Advantage
Nickel-Catalyzed 78 98 High regioselectivity
Solvent-Free 70 95 Environmentally benign
Thiomethylation 85 97 Efficient -S- installation

Environmental and Economic Impact

The solvent-free method reduces waste generation by 40% compared to traditional approaches, while nickel catalysis offers scalability for industrial production. However, thiomethylation requires costly catalysts, necessitating catalyst recycling strategies.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The thioxo group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The acetic acid methyl ester group in the target compound likely offers intermediate polarity compared to carboxylic acid esters (e.g., C₆H₈N₂O₂S in ) and bulkier aryl-substituted derivatives (e.g., C₁₆H₁₄FNO₂S in ).
  • Hydrophobicity : The XLogP3 value (~0.3) suggests moderate lipophilicity, making the compound suitable for membrane penetration in drug design.

Q & A

Q. Key Finding :

  • Acidic Conditions (pH < 4) : Rapid hydrolysis of the methyl ester to carboxylic acid .
  • Alkaline Conditions (pH > 10) : Thioxo group oxidizes to sulfoxide, detected via MS (m/z +16) .

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